Cas no 4086-14-0 (ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate)

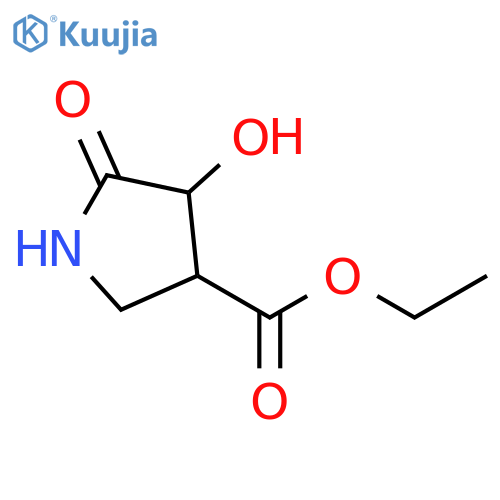

4086-14-0 structure

商品名:ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate

CAS番号:4086-14-0

MF:C7H11NO4

メガワット:173.166542291641

CID:5270334

ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 3-Pyrrolidinecarboxylic acid, 4-hydroxy-5-oxo-, ethyl ester

- ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate

-

- インチ: 1S/C7H11NO4/c1-2-12-7(11)4-3-8-6(10)5(4)9/h4-5,9H,2-3H2,1H3,(H,8,10)

- InChIKey: RJAPZHKRIKQIMJ-UHFFFAOYSA-N

- ほほえんだ: N1C(=O)C(O)C(C(OCC)=O)C1

ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAD0027-250MG |

ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate |

4086-14-0 | 95% | 250MG |

¥ 1,537.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1566858-500mg |

Ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate |

4086-14-0 | 98% | 500mg |

¥5115.00 | 2024-05-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAD0027-500mg |

ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate |

4086-14-0 | 95% | 500mg |

¥2561.0 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAD0027-10g |

ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate |

4086-14-0 | 95% | 10g |

¥19206.0 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAD0027-500.0mg |

ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate |

4086-14-0 | 95% | 500.0mg |

¥2561.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAD0027-100.0mg |

ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate |

4086-14-0 | 95% | 100.0mg |

¥963.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAD0027-1.0g |

ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate |

4086-14-0 | 95% | 1.0g |

¥3840.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAD0027-1G |

ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate |

4086-14-0 | 95% | 1g |

¥ 3,841.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAD0027-5G |

ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate |

4086-14-0 | 95% | 5g |

¥ 11,523.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAD0027-250mg |

ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate |

4086-14-0 | 95% | 250mg |

¥1538.0 | 2024-04-19 |

ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate 関連文献

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

4086-14-0 (ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate) 関連製品

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4086-14-0)ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate

清らかである:99%/99%/99%/99%/99%

はかる:250.0mg/500.0mg/1.0g/5.0g/10.0g

価格 ($):193.0/321.0/481.0/1444.0/2407.0